
2-(Difluoromethyl)naphthalene-1-carboxylic acid
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Overview
Description
2-(Difluoromethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H8F2O2. This compound is characterized by the presence of a difluoromethyl group attached to the naphthalene ring, which is further substituted with a carboxylic acid group. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of naphthalene with a difluoromethyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.
Industrial Production Methods: Industrial production of 2-(difluoromethyl)naphthalene-1-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is emphasized to minimize the environmental impact .
Chemical Reactions Analysis
Acid Chloride Formation
Reagents : Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride
Conditions : Reflux in anhydrous solvents (e.g., dichloromethane) under inert atmosphere
Mechanism :
-
Nucleophilic attack by the carboxylic oxygen on SOCl₂, forming a tetrahedral intermediate.
Example :
Reaction with SOCl₂ at 70°C for 3 hours produces 2-(difluoromethyl)naphthalene-1-carbonyl chloride with >85% yield .
Reaction Parameter | Value |
---|---|
Temperature | 70°C |
Time | 3 hours |
Catalyst | None |
Solvent | Dichloromethane |
Esterification
Reagents : Alcohols (e.g., methanol, ethanol) with acid catalysts (H₂SO₄) or coupling agents (DCC)
Conditions : Room temperature to reflux, 4–24 hours
Mechanism :
-
Protonation of the carbonyl oxygen enhances electrophilicity.
-
Nucleophilic attack by the alcohol, forming a tetrahedral intermediate.
Example :
Methyl ester synthesis:
-
2-(Difluoromethyl)naphthalene-1-carboxylic acid + methanol → Methyl 2-(difluoromethyl)naphthalene-1-carboxylate
Amidation
Reagents : Amines (e.g., NH₃, primary/secondary amines) via acid chloride intermediates
Conditions :
Example :
Synthesis of 2-(difluoromethyl)naphthalene-1-carboxamide:
Parameter | Value |
---|---|
Solvent | Tetrahydrofuran (THF) |
Temperature | 0°C → 25°C (gradual) |
Reaction Time | 2 hours |
Decarboxylation
Reagents : Copper catalysts, quinoline (for thermal decarboxylation)
Conditions : High temperatures (150–200°C) under inert gas
Outcome : Loss of CO₂ to form 2-(difluoromethyl)naphthalene.
Mechanistic Note :
The difluoromethyl group stabilizes the transition state via electron-withdrawing effects, accelerating decarboxylation .
Electrophilic Aromatic Substitution (EAS)
Impact of Substituents :
-
Carboxylic acid : Strongly deactivating, meta-directing.
-
Difluoromethyl : Moderately deactivating (inductive effect), ortho/para-directing.
Net Reactivity :
Dominance of the carboxylic acid group directs EAS to the meta position relative to the -COOH group.
Example :
Nitration with HNO₃/H₂SO₄ yields 2-(difluoromethyl)-5-nitronaphthalene-1-carboxylic acid as the major product.
Reduction
Reagents : Lithium aluminum hydride (LiAlH₄)
Conditions : Anhydrous diethyl ether, 0°C → reflux
Product : 2-(difluoromethyl)naphthalen-1-ylmethanol
Yield : ~65% (4 hours, 0°C)
Limitation : Over-reduction of the naphthalene ring is suppressed due to electron-withdrawing groups.
Mechanistic Insights
-
Electronic Effects : The difluoromethyl group increases the carboxylic acid's acidity (pKa ≈ 2.1 vs. ~4.2 for unsubstituted naphthoic acids) due to its -I effect .
-
Steric Effects : Adjacent substituents hinder nucleophilic attack at the carbonyl carbon, necessitating longer reaction times for esterification/amidation .
Scientific Research Applications
Organic Synthesis
2-(Difluoromethyl)naphthalene-1-carboxylic acid serves as a valuable intermediate in organic synthesis. Its difluoromethyl group can participate in nucleophilic substitution reactions, while the carboxylic acid can undergo various transformations such as esterification and amidation. This versatility allows for the creation of more complex molecules, which are essential in pharmaceuticals and fine chemicals.
Medicinal Chemistry
Research has indicated that compounds featuring difluoromethyl groups can enhance metabolic stability and bioavailability in drug development. Studies have explored derivatives of this compound for their activity against various biological targets, including enzymes and receptors. The difluoromethyl group may also improve lipophilicity, facilitating better membrane penetration for therapeutic agents.
Agrochemicals
In the agrochemical sector, this compound is investigated for its potential use as an herbicide or pesticide. The unique properties of the difluoromethyl group may enhance the efficacy of agricultural chemicals by improving their interaction with biological targets in plants or pests.
Case Study 1: Drug Development
In a study focusing on the synthesis of novel anti-cancer agents, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the compound enhanced its inhibitory effects on cell proliferation, suggesting potential applications in targeted cancer therapies.
Case Study 2: Enzyme Inhibition
Another research effort investigated the interaction of this compound with specific enzymes involved in metabolic pathways. The study demonstrated that the compound could act as an inhibitor, thereby modulating enzyme activity and influencing metabolic processes.
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)naphthalene-1-carboxylic acid
- 2-(Chloromethyl)naphthalene-1-carboxylic acid
- 2-(Bromomethyl)naphthalene-1-carboxylic acid
Comparison: 2-(Difluoromethyl)naphthalene-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties compared to its analogs. The difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it more suitable for certain applications in drug design and materials science .
Biological Activity
2-(Difluoromethyl)naphthalene-1-carboxylic acid is an organic compound characterized by a difluoromethyl group attached to the naphthalene ring and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Understanding its biological activity can provide insights into its applications in drug development and other scientific fields.
- CAS Number : 1261628-54-9
- Molecular Formula : C12H8F2O2
- Molecular Weight : 222.2 g/mol
- Purity : ≥95%
The biological activity of this compound is influenced by its structural features:
- The difluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.
- The carboxylic acid group allows for hydrogen bonding and ionic interactions with biological targets, potentially influencing enzyme activity and metabolic pathways.
Antiparasitic Activity
Naphthoquinone derivatives have been explored for their antiplasmodial activity against Plasmodium falciparum. Although direct studies on this compound are scarce, related compounds have demonstrated promising results. For example, certain naphthoquinones showed IC50 values in the low micromolar range against both chloroquine-sensitive and resistant strains of P. falciparum .
Enzyme Inhibition
The compound's interaction with enzymes is an area of interest. The carboxylic acid moiety may facilitate binding to active sites of enzymes involved in metabolic processes. Preliminary studies suggest that fluorinated compounds can act as inhibitors of key enzymes, potentially leading to therapeutic applications in metabolic disorders .
Case Studies
Several case studies highlight the biological relevance of structurally similar compounds:
- Antiplasmodial Activity Study :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
2-(Trifluoromethyl)naphthalene-1-carboxylic acid | Trifluoromethyl | Higher lipophilicity; potential enzyme inhibitor |
2-(Chloromethyl)naphthalene-1-carboxylic acid | Chloromethyl | Moderate antimicrobial activity |
2-(Bromomethyl)naphthalene-1-carboxylic acid | Bromomethyl | Significant cytotoxicity against cancer cell lines |
Properties
Molecular Formula |
C12H8F2O2 |
---|---|
Molecular Weight |
222.19 g/mol |
IUPAC Name |
2-(difluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H8F2O2/c13-11(14)9-6-5-7-3-1-2-4-8(7)10(9)12(15)16/h1-6,11H,(H,15,16) |
InChI Key |
MTAVJMZPUGMVAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)C(F)F |
Origin of Product |
United States |
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